

chemical structure and properties of lumiracoxib

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Compound of Interest

Compound Name: Lumiracoxib

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An In-depth Technical Guide to the Chemical Structure and Properties of **Lumiracoxib**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lumiracoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, belonging to the arylalkanoic acid class of non-steroidal anti-inflammatory drugs (NSAIDs). Structurally similar to diclofenac, it is distinguished by its acidic nature and a unique binding mode to the COX-2 enzyme, contributing to its high selectivity. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of **lumiracoxib**. Detailed experimental protocols for key bioassays are provided, and its mechanism of action is visually represented through signaling pathway and workflow diagrams. Although effective in treating pain and inflammation, **lumiracoxib**'s clinical use has been largely discontinued in many countries due to concerns about severe hepatotoxicity.

Chemical Structure and Identification

Lumiracoxib, with the IUPAC name 2-((2-chloro-6-fluorophenyl)amino)-5-methylbenzeneacetic acid, is a synthetic organic compound.[1][2] Unlike other selective COX-2 inhibitors (coxibs) such as celecoxib, **lumiracoxib** possesses a carboxylic acid moiety and lacks a sulfur-containing group.[3][4] It is an analogue of diclofenac, differing by the substitution of a fluorine for a chlorine atom and the addition of a methyl group in the meta position of the phenylacetic acid ring.[1][5] This structure makes it the only acidic coxib.[5]

Identifier	Value
IUPAC Name	2-[2-(2-chloro-6-fluoroanilino)-5-methylphenyl]acetic acid[2]
Synonyms	Prexige, COX-189, CGS-35189[2][5]
CAS Number	220991-20-8[2]
Molecular Formula	C ₁₅ H ₁₃ ClFNO ₂ [1][2][5]
Molecular Weight	293.72 g·mol ⁻¹ [1][5][6]
SMILES	<chem>CC1=CC(=C(C=C1)NC2=C(C=CC=C2Cl)F)CC(=O)O</chem> [5][7]
InChI Key	KHPKQFYUPIUARC-UHFFFAOYSA-N[5]

Physicochemical Properties

Lumiracoxib is a weakly acidic compound with high plasma protein binding.[8] Its pharmacokinetic profile is characterized by rapid oral absorption and a relatively short elimination half-life.[1][3]

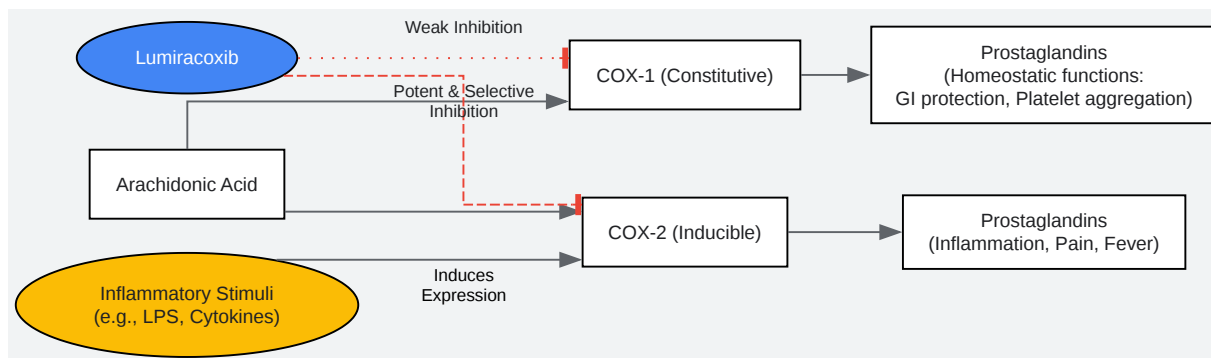
Property	Value	Source
pKa	4.7	[8]
logP (Calculated)	4.50	[6]
Aqueous Solubility	0.01 mg/mL	[6]
DMSO Solubility	≥29.4 mg/mL	[7]
Oral Bioavailability	74%	[1][8]
Plasma Protein Binding	≥98%	[1]
Elimination Half-life	~4 hours	[1][9]
Time to Peak Plasma Conc.	~2 hours	[8][9]

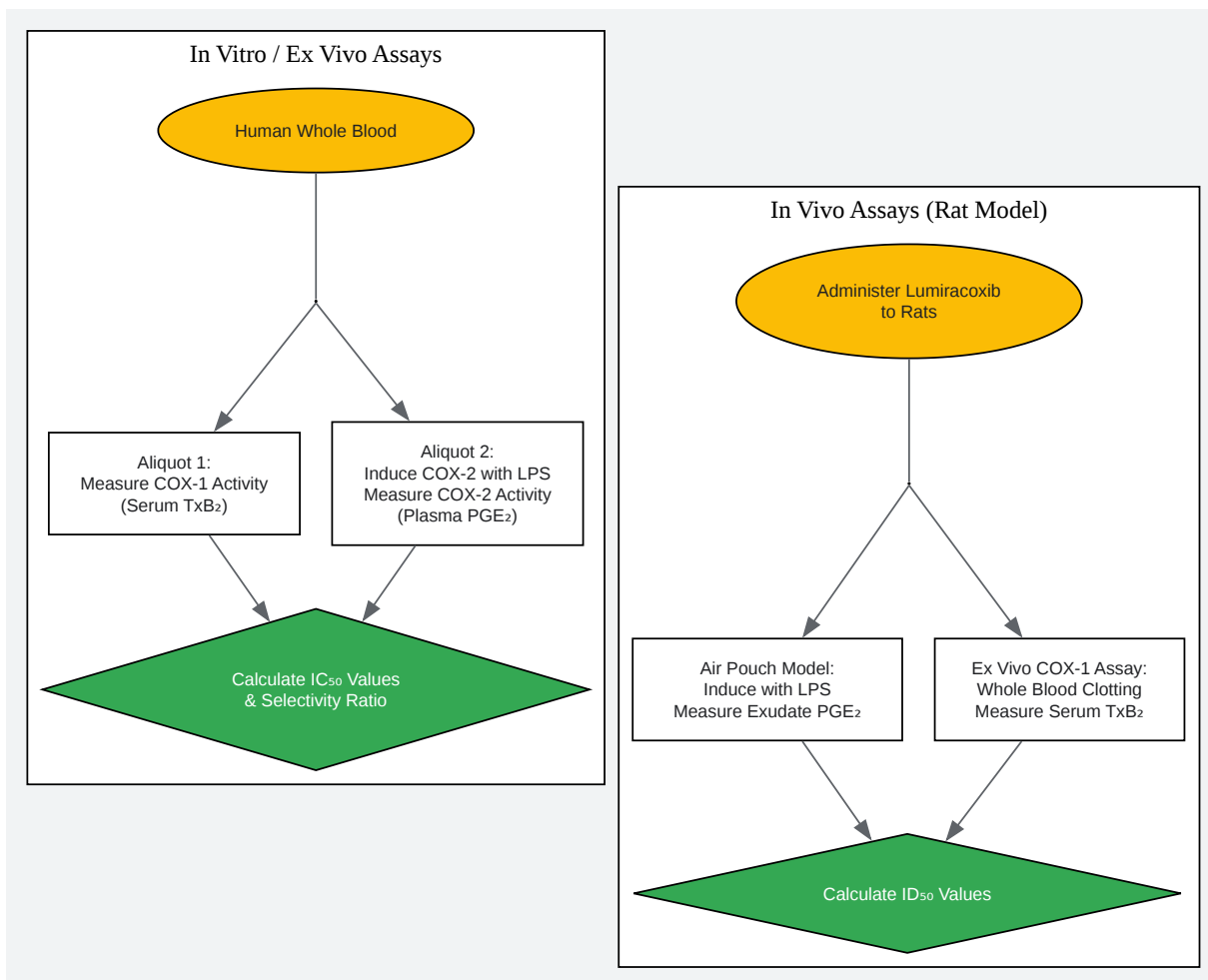
Mechanism of Action and Pharmacology

The primary mechanism of action for **lumiracoxib** is the potent and highly selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. [6]

Lumiracoxib exhibits a distinct interaction with the COX-2 enzyme compared to other inhibitors.[1][2] Its carboxylate group forms crucial hydrogen bonds with the amino acid residues Tyrosine-385 and Serine-530 at the catalytic site of COX-2.[3] It acts as a potent, time-dependent inhibitor of COX-2, while being a weak, non-time-dependent, competitive inhibitor of COX-1.[3] This results in an exceptional selectivity for COX-2 over COX-1, which is among the highest for any NSAID.[5] This high selectivity is responsible for its reduced gastrointestinal side effects compared to non-selective NSAIDs.[3][4]

Signaling Pathway





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